molecular formula C18H16ClNO3S2 B2843244 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide CAS No. 2034254-13-0

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2843244
CAS No.: 2034254-13-0
M. Wt: 393.9
InChI Key: NNCUKKLWIXKWRJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene derivative: This step involves the synthesis of the thiophene moiety, which can be achieved through various methods such as the Gewald reaction.

    Coupling with the aromatic ring: The thiophene derivative is then coupled with a benzene ring substituted with a chloro group.

    Introduction of the sulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene moiety, in particular, distinguishes it from other sulfonamides and contributes to its potential as a versatile compound in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c19-16-3-1-2-4-18(16)25(22,23)20-11-17(21)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,17,20-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCUKKLWIXKWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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